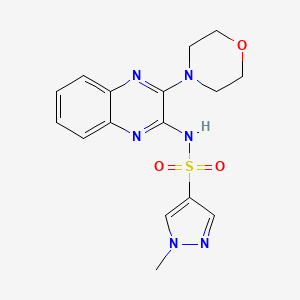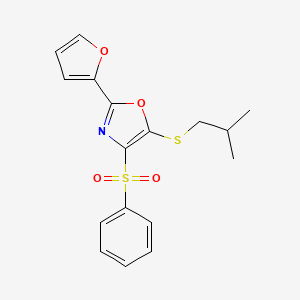![molecular formula C19H27N3O B2659957 N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide CAS No. 1645554-03-5](/img/structure/B2659957.png)
N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide, also known as CTAP, is a compound with potential applications in scientific research. CTAP belongs to the family of opioid receptor antagonists and has been extensively studied due to its unique mechanism of action and potential therapeutic uses.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds with Antimicrobial Activity
Research focused on the synthesis of new heterocyclic compounds, incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. This involved the creation of diverse derivatives via versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide precursors. These compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results, which highlights the potential for similar applications in the development of antimicrobial agents from "N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide" (Darwish et al., 2014).
Antitumor Activity of Novel Derivatives
The compound served as a precursor for the synthesis of various heterocyclic derivatives, including those with thiophene, pyrimidine, coumarin, pyrazole, and pyridine rings. These derivatives were synthesized through mechanisms involving regioselective attack and/or cyclization, leading to a diversity of products. Their antitumor activities were studied, revealing high inhibitory effects on different cell lines, demonstrating the compound's utility as a starting point for the development of potential anticancer agents (Albratty et al., 2017).
Applications in Engineering Microorganisms for Isobutanol Production
In a different realm of application, related compounds have been used in the engineering of Corynebacterium glutamicum for isobutanol production. By harnessing the 2-keto acid pathways, which are precursors of amino acids, a platform was constructed for isobutanol production in this microorganism. This showcases the potential for "N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide" to contribute to bioengineering and renewable energy sources (Smith et al., 2010).
Chemoselective Acetylation for Drug Synthesis
The compound's derivatives have been explored for chemoselective acetylation, a critical step in the synthesis of various drugs. This involves the selective introduction of acetyl groups into specific sites of a molecule, which is crucial for modifying the biological activity and solubility of pharmaceutical compounds. Research in this area demonstrates the compound's relevance in drug development and synthesis processes (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-14(2)19(3,13-20)22-18(23)12-21-17-11-7-10-16(17)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,21H,7,10-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURCEIDBIVWQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-[(2-phenylcyclopentyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
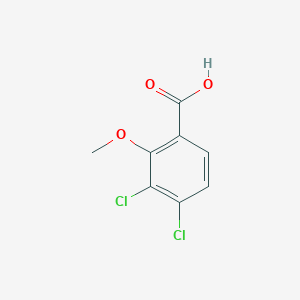

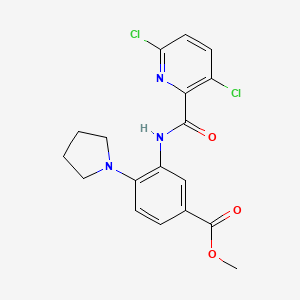
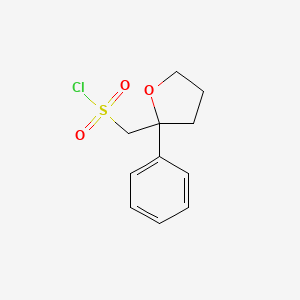

![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)
